Cas no 28250-45-5 (trans-2-aminocyclohexyl]methanol hydrochloride)

Technical Introduction: trans-2-Aminocyclohexyl]methanol hydrochloride is a chiral cyclohexane derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The trans configuration ensures stereochemical specificity, which is critical for asymmetric synthesis and drug development. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly valuable in the preparation of bioactive molecules, including ligands and catalysts, due to its rigid cyclohexane backbone and bifunctional reactivity. High purity grades are available to meet stringent research and industrial requirements, ensuring reproducibility in synthetic workflows.
trans-2-aminocyclohexyl]methanol hydrochloride structure
28250-45-5 structure
Product Name:trans-2-aminocyclohexyl]methanol hydrochloride
CAS No:28250-45-5
MF:C7H16ClNO
MW:165.661041259766
CID:280453
PubChem ID:2724654
Update Time:2025-08-04

trans-2-aminocyclohexyl]methanol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanemethanol,2-amino-, hydrochloride (1:1), (1R,2R)-rel-
    • trans-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
    • cis-2-hydroxymethyl-1-cyclohexylamine,HCl
    • Cis-2-Hydroxymethyl-1-cyclohexylamine,hydrochloride
    • (trans-2-Hydroxymethylcyclohexyl)amine hydrochloride
    • trans-2-Hydroxymethylcyclohexanamine hydrochloride
    • trans-2-Hydroxymethylcyclohexylamine monohydrochloride
    • trans-2-aminocyclohexyl]methanol hydrochloride
    • AKOS026744405
    • trans-2-aminocyclohexylmethanol hydrochloride
    • EN300-1266440
    • [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride
    • ORPKUPNVXFLMRG-UOERWJHTSA-N
    • trans-2-Hydroxymethyl-1-cyclohexylamine hydrochloride, AldrichCPR
    • Rel-((1R,2R)-2-aminocyclohexyl)methanol hydrochloride
    • AS-69368
    • [(1R,2R)-2-aminocyclohexyl]methanol;hydrochloride
    • trans-(+/-)-[2-aminocyclohexyl]methanol hydrochloride
    • AT29402
    • CS-0139612
    • starbld0044202
    • (Trans-2-aminocyclohexyl)methanol hydrochloride
    • 28250-45-5
    • rac-[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride
    • SCHEMBL2183020
    • 1820575-21-0
    • C80022
    • trans-(2-Amino-cyclohexyl)-methanol hydrochloride
    • MFCD00145424
    • Trans-2-hydroxymethyl-1-cyclohexylamine HCl
    • EN300-186917
    • trans-(+/-)-[2-aminocyclohexyl]methanol hydrochloride salt
    • ((1R,2R)-2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE
    • MDL: MFCD00145424
    • Inchi: 1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
    • InChI Key: ORPKUPNVXFLMRG-UOERWJHTSA-N
    • SMILES: Cl.OC[C@@H]1CCCC[C@H]1N

Computed Properties

  • Exact Mass: 165.09200
  • Monoisotopic Mass: 130.123189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.9

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 150-155 °C
  • Boiling Point: 218.8°Cat760mmHg
  • Flash Point: 86.1°C
  • PSA: 46.25000
  • LogP: 1.99850
  • Solubility: Not available

trans-2-aminocyclohexyl]methanol hydrochloride Security Information

  • Hazard Category Code: 22
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xn

trans-2-aminocyclohexyl]methanol hydrochloride Pricemore >>

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trans-2-aminocyclohexyl]methanol hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:28250-45-5)trans-2-aminocyclohexyl]methanol hydrochloride
Order Number:A1207780
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):436.0
Email:sales@amadischem.com

trans-2-aminocyclohexyl]methanol hydrochloride Related Literature

Additional information on trans-2-aminocyclohexyl]methanol hydrochloride

Introduction to trans-2-Aminocyclohexyl]methanol hydrochloride (CAS No. 28250-45-5)

trans-2-Aminocyclohexyl]methanol hydrochloride, a compound with the chemical identifier CAS No. 28250-45-5, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, specifically the hydrochloride salt form, has garnered attention due to its unique structural properties and potential applications in drug development. The trans-configuration of the cyclohexyl ring and the presence of both an amine and a hydroxymethyl group make it a versatile intermediate in synthesizing more complex molecules.

The molecular structure of trans-2-Aminocyclohexyl]methanol hydrochloride consists of a cyclohexane ring substituted with an amine group at the 2-position and a hydroxymethyl group at the 1-position, followed by a salt form with hydrochloric acid. This configuration imparts specific stereochemical and electronic properties that are highly valuable in medicinal chemistry. The compound's ability to act as a chiral building block is particularly noteworthy, as chirality plays a crucial role in the efficacy and safety of many pharmaceuticals.

In recent years, there has been growing interest in the development of novel drugs that leverage the unique properties of cyclic amines. trans-2-Aminocyclohexyl]methanol hydrochloride has been explored as a potential precursor in the synthesis of various bioactive molecules. Its structural motif is reminiscent of natural products and pharmacophores found in numerous therapeutic agents, making it an attractive candidate for further investigation.

One of the most compelling aspects of trans-2-Aminocyclohexyl]methanol hydrochloride is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that specifically target kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The amine and hydroxymethyl groups in trans-2-Aminocyclohexyl]methanol hydrochloride provide multiple sites for functionalization, allowing chemists to tailor the molecule for specific kinase targets.

Recent studies have highlighted the compound's potential in inhibiting tyrosine kinases, which are overactive in many cancer types. The trans-configuration of the cyclohexyl ring helps to stabilize the molecule in an orientation that is conducive to binding to the active site of kinases. This has led to its incorporation into several drug discovery campaigns aimed at developing next-generation anticancer agents. The hydrochloride salt form enhances solubility and stability, making it easier to handle and study in both preclinical and clinical settings.

The synthesis of trans-2-Aminocyclohexyl]methanol hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include reductive amination followed by salt formation with hydrochloric acid. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up for industrial applications. The ability to produce this compound reliably is crucial for its continued use in pharmaceutical research and development.

In addition to its applications in oncology, trans-2-Aminocyclohexyl]methanol hydrochloride has shown promise in other therapeutic areas. Its structural features make it a valuable scaffold for designing molecules that interact with biological targets involved in neurological disorders, inflammation, and infectious diseases. The compound's ability to cross the blood-brain barrier has been particularly intriguing for researchers working on central nervous system (CNS) drugs.

The use of computational modeling and high-throughput screening has accelerated the discovery process for compounds like trans-2-Aminocyclohexyl]methanol hydrochloride. These tools allow researchers to predict how different molecular modifications will affect biological activity, enabling faster identification of lead compounds for further development. The integration of machine learning algorithms into drug discovery pipelines has further enhanced this process by providing predictive insights based on large datasets.

The regulatory landscape for new drug development continues to evolve, with increasing emphasis on safety and efficacy. trans-2-Aminocyclohexyl]methanol hydrochloride must undergo rigorous testing before it can be considered for clinical use. Preclinical studies involving cell cultures and animal models are essential to assess its pharmacological properties, including potency, selectivity, and toxicity profiles. These studies provide critical data for regulatory agencies such as the FDA and EMA when evaluating new drug candidates.

The future prospects for trans-2-Aminocyclohexyl]methanol hydrochloride are promising, given its versatility as a building block and its potential applications across multiple therapeutic areas. Ongoing research aims to expand its utility by exploring new synthetic routes and developing derivatives with enhanced properties. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical firms will be crucial in realizing these goals.

In conclusion, trans-2-Aminocyclohexyl]methanol hydrochloride (CAS No. 28250-45-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules targeting various diseases. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in developing innovative treatments that improve human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:28250-45-5)trans-2-aminocyclohexyl]methanol hydrochloride
A1207780
Purity:99%
Quantity:1g
Price ($):436.0
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